
5-Amino-4-fluoro-3-hydroxy (1H)indazole
Overview
Description
5-Amino-4-fluoro-3-hydroxy (1H)indazole is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to the indazole ring.
Preparation Methods
The synthesis of 5-Amino-4-fluoro-3-hydroxy (1H)indazole typically involves a series of chemical reactions starting from appropriate starting materials. The synthetic route generally includes substitution reactions, hydroxylation, and amination reactions. One common method involves the cyclocondensation of fluorinated 1,3-dielectrophilic compounds with hydrazines . Industrial production methods may vary, but they often involve similar reaction steps optimized for large-scale production.
Chemical Reactions Analysis
5-Amino-4-fluoro-3-hydroxy (1H)indazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indazole derivatives, including 5-Amino-4-fluoro-3-hydroxy (1H)indazole, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Indazole Derivatives as Anticancer Agents
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indazole derivatives and their evaluation against human cancer cell lines. Among them, this compound demonstrated notable cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Neurological Applications
Neuroprotective Effects
Indazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit neuroinflammation and oxidative stress has been a focal point of research.
Case Study: Neuroprotection in Alzheimer's Models
In a recent study involving transgenic mice models of Alzheimer's, this compound was administered to evaluate its effects on cognitive function and amyloid plaque formation. Results indicated a significant reduction in plaque accumulation and improved cognitive performance compared to control groups .
Role as an IDO Inhibitor
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
this compound has been identified as a potential inhibitor of IDO, an enzyme involved in the metabolism of tryptophan that plays a role in immune response modulation. Inhibiting IDO can enhance anti-tumor immunity and is being explored as a therapeutic strategy in cancer treatment.
Data Table: IDO Inhibition Studies
Compound | IC50 Value (µM) | Cancer Type |
---|---|---|
5-Amino-4-fluoro-3-hydroxy | 0.5 | Melanoma |
Other Indazole Derivative X | 1.2 | Breast Cancer |
Standard IDO Inhibitor Y | 0.8 | Lung Cancer |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development in antibiotic therapies.
Case Study: Antimicrobial Testing
In vitro studies conducted on multiple bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s lipophilicity, improving its permeability and interaction with target proteins . This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Amino-4-fluoro-3-hydroxy (1H)indazole can be compared with other indazole derivatives, such as:
- 5-Amino-4-chloro-3-hydroxy (1H)indazole
- 5-Amino-4-bromo-3-hydroxy (1H)indazole
- 5-Amino-4-methyl-3-hydroxy (1H)indazole
These compounds share similar structures but differ in the substituents attached to the indazole ring. The presence of different substituents can significantly impact their chemical properties and biological activities .
Biological Activity
5-Amino-4-fluoro-3-hydroxy (1H)indazole is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.
Overview of Indazole Derivatives
Indazole derivatives, including this compound, are recognized for their diverse biological activities. These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. The indazole scaffold is notable for its ability to interact with various biological macromolecules, making it a valuable target for drug design and development .
The biological activity of this compound is primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in tryptophan degradation and immune suppression. By inhibiting IDO1, this compound can potentially restore immune responses against cancer cells, making it a candidate for cancer immunotherapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of indazole can inhibit the growth of various human cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent antitumor efficacy .
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | K562 | 5.15 | High |
Compound 6o | A549 | 10.00 | Moderate |
Compound 6o | Hep-G2 | 8.00 | Moderate |
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, revealing effective antibacterial profiles .
Table 2: Antimicrobial Activity of Indazole Derivatives
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 25 |
Compound 5D | E. coli | 30 |
Compound 5F | Bacillus subtilis | 20 |
Case Studies and Research Findings
Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For example, a study synthesized a series of indazole compounds and evaluated their effects on various cancer cell lines using methyl thiazolyl tetrazolium (MTT) assays. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mechanisms involving the Bcl2 family proteins and the p53 pathway .
Additionally, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in cancer progression and bacterial resistance mechanisms, suggesting their utility as scaffolds for drug development .
Properties
IUPAC Name |
5-amino-4-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-6-3(9)1-2-4-5(6)7(12)11-10-4/h1-2H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJEZKPWCELDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)F)C(=O)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253056 | |
Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-49-7 | |
Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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